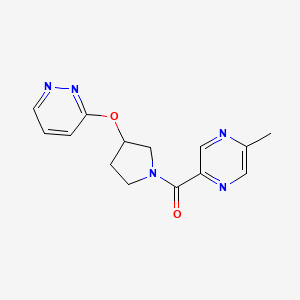
N-(4-ベンゾイルフェニル)-1-フェニルシクロペンタン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a cyclopentane ring with a carboxamide group. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.
科学的研究の応用
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research:
作用機序
Target of Action
Related compounds have been shown to exhibit lipid-lowering properties , suggesting potential targets within lipid metabolism pathways.
Mode of Action
It’s known that the compound has photoreactive properties . The compound can be activated by UV radiation, leading to a reaction with non-functional parylene C (PC) polymer coatings .
Biochemical Pathways
Given the lipid-lowering properties of related compounds , it’s plausible that this compound may interact with pathways involved in lipid metabolism.
Result of Action
The compound’s photoreactivity has been leveraged for the covalent attachment of polymeric nanoparticles onto pc films .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide. For instance, the compound’s photoreactivity is UV-mediated , suggesting that light exposure could significantly impact its activity.
生化学分析
Biochemical Properties
The biochemical properties of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide are largely determined by its molecular structure .
Cellular Effects
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide has been shown to influence cell function in various ways .
Molecular Mechanism
The molecular mechanism of action of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the amidation of 4-aminobenzophenone with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The mixture is stirred overnight, followed by washing with water and brine, and then dried over sodium sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The phenyl and cyclopentane rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenyl or cyclopentane derivatives.
類似化合物との比較
Similar Compounds
N-(4-benzoylphenyl)methacrylamide: Similar in structure but with a methacrylamide group instead of a cyclopentane ring.
N-(4-benzoylphenyl)acrylamide: Contains an acrylamide group, offering different reactivity and applications.
Uniqueness
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a benzoyl group with a cyclopentane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications such as the development of photoreactive materials and advanced polymers .
特性
IUPAC Name |
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c27-23(19-9-3-1-4-10-19)20-13-15-22(16-14-20)26-24(28)25(17-7-8-18-25)21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAOHCWPAVIRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)

![1-(morpholin-4-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2413728.png)
![5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2413729.png)
![6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2413732.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2413734.png)



![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413743.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413746.png)

